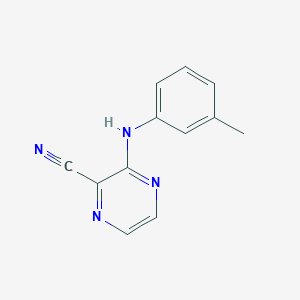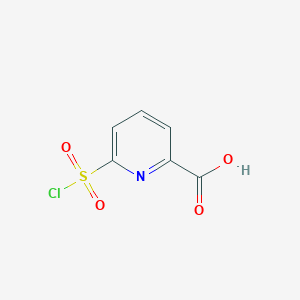
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is often used in various biochemical assays, particularly in the context of cell viability and proliferation studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide typically involves the reaction of 4,5-dimethylthiazol-2-amine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, especially at the iodine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the reduced form of the thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as a precursor for more complex molecules.
Biology:
- Widely used in cell viability assays, such as the MTT assay, to measure cellular metabolic activity.
- Helps in studying cellular responses to different treatments.
Medicine:
- Potential applications in drug development, particularly in screening for anticancer activity.
- Used in assays to evaluate the cytotoxicity of new compounds.
Industry:
- Employed in the development of diagnostic tools and kits.
- Used in quality control processes for various biochemical products.
Mécanisme D'action
The primary mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide involves its interaction with cellular enzymes. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases in viable cells, leading to the formation of a colored formazan product. This reaction is indicative of the metabolic activity of the cells and is used to assess cell viability and proliferation.
Comparaison Avec Des Composés Similaires
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Similar to MTT but produces a water-soluble formazan product.
5-(3-Carboxymethoxyphenyl)-2-(4,5-dimethylthiazolyl)-3-(4-sulfophenyl)tetrazolium (MTS): Another tetrazolium compound used in cell proliferation assays.
Uniqueness: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for use in different types of assays. Its iodine atom provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H11IN2OS |
|---|---|
Poids moléculaire |
358.20 g/mol |
Nom IUPAC |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-iodobenzamide |
InChI |
InChI=1S/C12H11IN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16) |
Clé InChI |
CTHHAGIKBPFPLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)
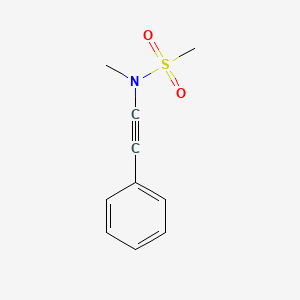



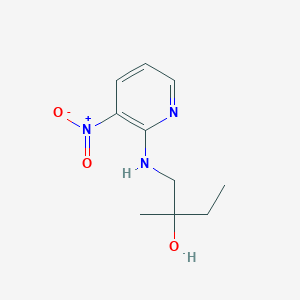

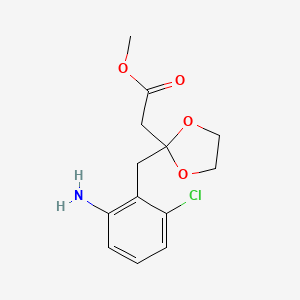

![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
